2-Bromodibenzo[b,d]furan-4-carbonitrile is a polycyclic aromatic compound notable for its unique structure and potential applications in various scientific fields. This compound is classified under dibenzofurans and contains a bromine atom and a carbonitrile functional group, which contribute to its reactivity and biological activity.
The compound can be synthesized through several chemical methods, utilizing reagents such as N-bromosuccinimide and various catalysts. It has been studied for its potential applications in organic electronics, medicinal chemistry, and as a building block in synthetic organic chemistry.
2-Bromodibenzo[b,d]furan-4-carbonitrile falls under the category of heterocyclic compounds due to the presence of a nitrogen atom in the carbonitrile group. Its molecular formula is , with a molecular weight of approximately 272.10 g/mol.
The synthesis of 2-Bromodibenzo[b,d]furan-4-carbonitrile typically involves bromination reactions. A common method employs N-bromosuccinimide as the brominating agent in the presence of a catalyst such as zirconium chloride, using N,N-dimethylformamide as the solvent at elevated temperatures.
The molecular structure of 2-Bromodibenzo[b,d]furan-4-carbonitrile can be represented by its canonical SMILES notation: C1=CC=C2C(=C1)C3=CC(=CC(=C3O2)C#N)Br. The compound features a fused ring system with a carbonitrile group at position 4 and a bromine substituent at position 2.
2-Bromodibenzo[b,d]furan-4-carbonitrile can undergo various chemical transformations:
The mechanism of action for 2-Bromodibenzo[b,d]furan-4-carbonitrile involves its interaction with specific biological targets, potentially including enzymes and receptors. The reactivity is influenced by the bromine atom and the carbonitrile group, which enhance its binding affinity to biological molecules.
Research indicates that the compound may exhibit antimicrobial and anticancer properties, although detailed mechanistic studies are required to fully elucidate its biological pathways .
The physical properties of 2-Bromodibenzo[b,d]furan-4-carbonitrile include:
Key chemical properties include:
| Property | Value |
|---|---|
| CAS No. | 186821-87-4 |
| Molecular Formula | |
| Molecular Weight | 272.10 g/mol |
| InChI Key | GMZSTOQXPYGPCI-UHFFFAOYSA-N |
2-Bromodibenzo[b,d]furan-4-carbonitrile has several significant applications:
Research continues to explore its utility across various scientific disciplines, highlighting its importance in both theoretical studies and practical applications.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: